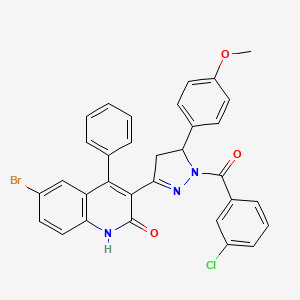

6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

CAS No.: 304446-74-0

Cat. No.: VC7716011

Molecular Formula: C32H23BrClN3O3

Molecular Weight: 612.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 304446-74-0 |

|---|---|

| Molecular Formula | C32H23BrClN3O3 |

| Molecular Weight | 612.91 |

| IUPAC Name | 6-bromo-3-[2-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C32H23BrClN3O3/c1-40-24-13-10-19(11-14-24)28-18-27(36-37(28)32(39)21-8-5-9-23(34)16-21)30-29(20-6-3-2-4-7-20)25-17-22(33)12-15-26(25)35-31(30)38/h2-17,28H,18H2,1H3,(H,35,38) |

| Standard InChI Key | IDBIMEHRDSAHTP-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC(=CC=C3)Cl)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |

Introduction

Chemical Description

The compound consists of:

-

A quinolin-2(1H)-one core structure, which is a bicyclic aromatic system.

-

Substituents including:

-

A 6-bromo group on the quinoline ring.

-

A 3-chlorobenzoyl group attached to a pyrazole ring.

-

A 4-methoxyphenyl group on the pyrazole ring.

-

A phenyl group at the fourth position of the quinoline ring.

-

Key Functional Groups

-

Quinoline scaffold: Known for its role in antimicrobial and anticancer agents.

-

Pyrazole ring: Commonly found in bioactive molecules due to its hydrogen bonding and π-stacking capabilities.

-

Methoxy and halogen substituents: These groups often enhance lipophilicity and influence biological activity.

General Synthetic Strategy

The synthesis of this compound likely involves:

-

Formation of the Quinoline Core: Starting from an appropriate aniline derivative, cyclization reactions (e.g., Skraup synthesis) could be used to construct the quinoline backbone.

-

Introduction of Substituents:

-

Bromination at the 6th position of the quinoline ring using bromine or N-bromosuccinimide (NBS).

-

Coupling reactions to attach the phenyl group at the 4th position.

-

-

Pyrazole Ring Construction:

-

Condensation of hydrazine derivatives with diketones or similar precursors to form the pyrazole moiety.

-

Functionalization with a chlorobenzoyl group and a methoxyphenyl group through acylation or substitution reactions.

-

Challenges in Synthesis

-

Controlling regioselectivity during bromination and substitution steps.

-

Achieving high yields in multi-step reactions involving sensitive functional groups.

Biological Activities

Based on its structural features, this compound may exhibit:

-

Antimicrobial Properties:

-

Quinoline derivatives are known for their efficacy against bacterial and fungal strains.

-

Halogenation (bromo and chloro groups) enhances membrane permeability and antimicrobial potency.

-

-

Anti-inflammatory Activity:

-

Pyrazole-containing compounds often show inhibition of cyclooxygenase enzymes (COX-1/COX-2).

-

-

Anticancer Potential:

-

Quinoline and pyrazole scaffolds are frequently explored as kinase inhibitors or DNA intercalators.

-

Pharmacokinetics

The presence of lipophilic groups (bromo, chloro, methoxy) suggests good membrane permeability, which is favorable for oral bioavailability.

Techniques for Confirmation

To confirm the structure and purity of this compound, the following methods are typically employed:

-

NMR Spectroscopy (¹H, ¹³C): For elucidating proton and carbon environments in the molecule.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): To identify functional groups through characteristic absorption bands.

-

X-ray Crystallography: For detailed molecular geometry and confirmation of stereochemistry.

Research Findings

| Property | Description |

|---|---|

| Molecular Formula | CHBrClNO |

| Molecular Weight | Approximately 600 g/mol |

| Solubility | Likely soluble in organic solvents like DMSO or DMF |

| Melting Point | Estimated range based on similar compounds: ~250–300 °C |

| Biological Activity | Potential antimicrobial, anti-inflammatory, or anticancer applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume